3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE is a complex organic compound that features multiple functional groups, including benzodioxole, oxadiazole, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE exerts its effects depends on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE: A simpler analog lacking the dimethylphenyl group.
5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOLE: A related compound without the benzodioxole moiety.
Uniqueness
The uniqueness of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,5-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C20H16N4O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H16N4O4/c1-11-5-12(2)7-14(6-11)20-23-22-18(27-20)9-17-21-19(24-28-17)13-3-4-15-16(8-13)26-10-25-15/h3-8H,9-10H2,1-2H3 |
InChI Key |
RSFOPPGVSNYGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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